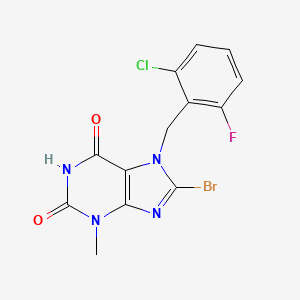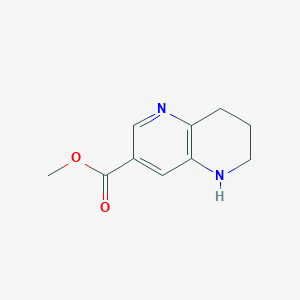
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene: is an organic compound with the molecular formula C8H6Br2F2 It is a derivative of benzene, where two bromine atoms, one difluoromethyl group, and one methyl group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene typically involves the bromination of 2-(difluoromethyl)-5-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions, higher yields, and scalability.
化学反応の分析
Types of Reactions
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated derivatives.
科学的研究の応用
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Materials Science: Used in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Chemical Research: Studied for its reactivity and potential as a building block for various chemical reactions.
作用機序
The mechanism of action of 1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atoms and difluoromethyl group can participate in various chemical reactions, leading to the formation of new compounds with different biological or chemical activities. The exact mechanism depends on the specific application and the nature of the reactions involved.
類似化合物との比較
Similar Compounds
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Similar structure with two trifluoromethyl groups instead of one difluoromethyl and one methyl group.
1,4-Dibromo-2-fluorobenzene: Similar structure with a single fluorine atom instead of the difluoromethyl group.
1,4-Dibromo-2,5-difluorobenzene: Similar structure with two fluorine atoms instead of the difluoromethyl and methyl groups.
Uniqueness
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene is unique due to the presence of both a difluoromethyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
特性
IUPAC Name |
1,4-dibromo-2-(difluoromethyl)-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYLHHNVKLLCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2747188.png)
![1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2747190.png)


![3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL](/img/structure/B2747196.png)

![2-({[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2747198.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2747202.png)

![1-(cyclopropylmethyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2747205.png)

